Dihydrodiol-Ibrutinib-d5 is a stable isotope-labeled derivative of the dihydrodiol metabolite of Ibrutinib, a targeted covalent inhibitor primarily used in the treatment of chronic lymphocytic leukemia and other lymphoid malignancies. The compound is classified as a pharmaceutical metabolite and is utilized in pharmacokinetic studies to better understand the metabolism and efficacy of Ibrutinib in clinical settings.
Dihydrodiol-Ibrutinib-d5 is synthesized from Ibrutinib, which undergoes metabolic processes primarily in the liver. It is classified under the category of pharmaceutical compounds, specifically as an active metabolite of Ibrutinib. The compound can be sourced from chemical suppliers such as Alsachim S.A.S. and is often utilized in research laboratories for analytical purposes, particularly in pharmacokinetic studies and bioanalytical methods .
The synthesis of Dihydrodiol-Ibrutinib-d5 involves the metabolic conversion of Ibrutinib through cytochrome P450 enzymes, leading to the formation of its dihydrodiol metabolite. The labeled version, Dihydrodiol-Ibrutinib-d5, can be produced using deuterated precursors to ensure that the compound can be distinguished from non-labeled metabolites during analytical procedures.
The synthesis typically employs techniques such as:
Dihydrodiol-Ibrutinib-d5 has a molecular formula of , indicating it contains five deuterium atoms. The structure features a complex arrangement typical of Ibrutinib derivatives, characterized by multiple aromatic rings and nitrogen-containing groups.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 471.58 g/mol |
Chemical Structure | Complex with aromatic rings |
Dihydrodiol-Ibrutinib-d5 undergoes various biochemical transformations, primarily through oxidative metabolism by cytochrome P450 enzymes. Key reactions include:
These reactions are critical for understanding how Ibrutinib is processed in the body and how its metabolites contribute to therapeutic efficacy and safety .
The mechanism of action for Dihydrodiol-Ibrutinib-d5 is closely related to that of its parent compound, Ibrutinib. As a covalent inhibitor, it binds irreversibly to Bruton's tyrosine kinase (BTK), disrupting B-cell receptor signaling pathways crucial for the survival and proliferation of malignant B-cells. The dihydrodiol form may also retain some activity against BTK or serve as a marker for understanding the pharmacodynamics of Ibrutinib treatment.
Pharmacokinetic studies indicate that higher plasma concentrations of both Ibrutinib and its dihydrodiol metabolite correlate with therapeutic outcomes .
Dihydrodiol-Ibrutinib-d5 exhibits several significant physical and chemical properties:
Understanding these properties is vital for optimizing analytical methods used in pharmacokinetic studies .
Dihydrodiol-Ibrutinib-d5 serves several important roles in scientific research:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2